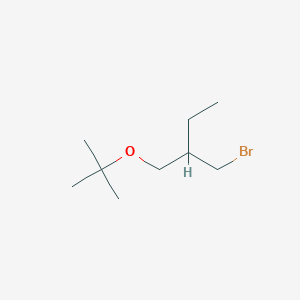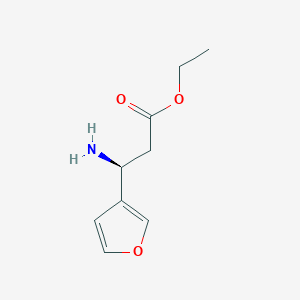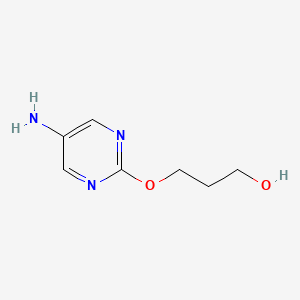
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol is an organic compound with the molecular formula C7H11N3O2. This compound belongs to the class of aminopyrimidines, which are known for their diverse biological activities. The structure of this compound consists of a pyrimidine ring substituted with an amino group at the 5-position and an oxypropanol group at the 2-position.
Vorbereitungsmethoden
The synthesis of 3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate compound undergoes aromatization to form the pyrimidine ring structure.
S-Methylation: The compound is then subjected to S-methylation to introduce a methylsulfonyl group.
Oxidation: The methylsulfonyl compound is oxidized to form the desired product.
Formation of Guanidines: Finally, the compound is reacted with suitable amines to form guanidines.
Analyse Chemischer Reaktionen
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and oxypropanol groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in the biological processes of the target organisms. This binding can inhibit the activity of these enzymes or receptors, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol can be compared with other similar compounds such as:
2-Aminopyrimidine: This compound has a similar pyrimidine ring structure but lacks the oxypropanol group.
5-Aminopyrimidine: Similar to this compound, but without the oxypropanol substitution.
2-Aminopyrimidin-4(3H)-one: This compound has a similar aminopyrimidine structure but with a different functional group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C7H11N3O2 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
3-(5-aminopyrimidin-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C7H11N3O2/c8-6-4-9-7(10-5-6)12-3-1-2-11/h4-5,11H,1-3,8H2 |
InChI-Schlüssel |
CUMDJQUIBNOYSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)OCCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


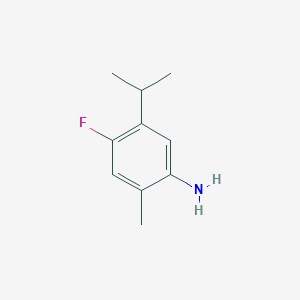
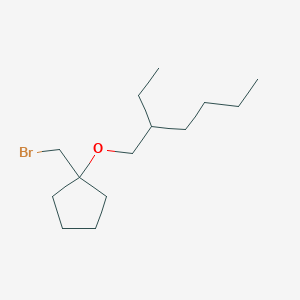
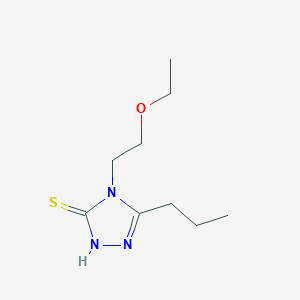
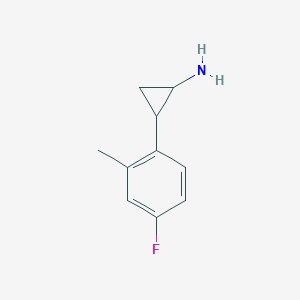
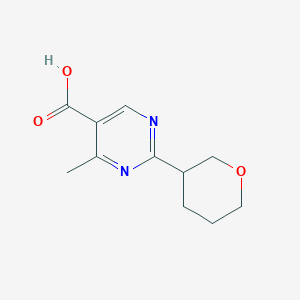
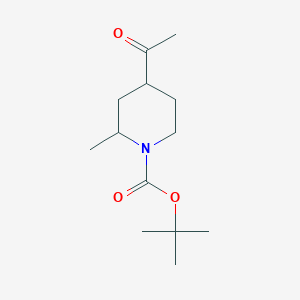
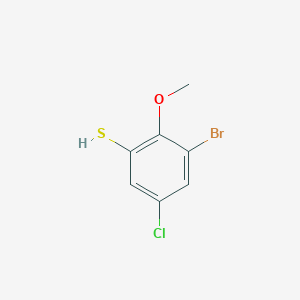
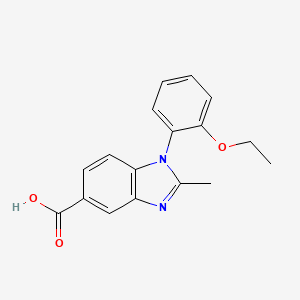
![2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide](/img/structure/B13633647.png)
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13633662.png)

![2-[(Tert-butoxycarbonyl)amino]-4-(pyrazol-1-yl)butyric acid](/img/structure/B13633669.png)
